3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Description
3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclo[1.1.1]pentane (BCP)-derived amine with a trifluoroethyl substituent. Bicyclo[1.1.1]pentanes are rigid, three-dimensional scaffolds increasingly used in medicinal chemistry to replace flat aromatic rings, improving physicochemical properties and target engagement . The trifluoroethyl group enhances metabolic stability and lipophilicity, making this compound valuable in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibitors .
Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, bicyclo[1.1.1]pentan-1-amine hydrochloride reacts with trifluoroethylating agents in the presence of bases like triethylamine (Et₃N) or coupling reagents such as HATU . Large-scale syntheses often employ dichloromethane (DCM) or tert-butanol (tBuOH) as solvents, with yields optimized through stepwise purification .
Applications: It serves as a key intermediate in synthesizing BACE1 inhibitors (for Alzheimer’s disease) and soluble epoxide hydrolase (sEH) inhibitors, leveraging its rigid structure for improved binding affinity .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)4-5-1-6(11,2-5)3-5;/h1-4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDREVZKJRHUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to various reactions to introduce the desired functional groups.
Introduction of the trifluoroethyl group: This step often involves the use of trifluoroethyl halides or trifluoroethyl sulfonates under nucleophilic substitution conditions.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of antibacterial and antiviral agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The trifluoroethyl group imparts significant electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity to specific targets. The bicyclo[1.1.1]pentane core provides a rigid and strained structure, which can enhance the compound’s binding interactions with enzymes and receptors. The amine hydrochloride moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Trifluoroethyl vs.
- Fluorine Position : 3-Fluoro-BCP-1-amine HCl (logP ~1.2) exhibits higher aqueous solubility than its trifluoroethyl counterpart, favoring peripheral targets over CNS applications .
- Spirocyclic Analogs : Spiro[3.3]heptan-2-amine HCl has a higher similarity index (0.94) to BCP derivatives but lacks the trifluoroethyl group’s metabolic resistance .
Physicochemical and Pharmacokinetic Properties
Data Table :
| Property | 3-(Trifluoroethyl)-BCP | 3-Fluoro-BCP | 3-(4-Fluorophenyl)-BCP | Spiro[3.3]heptan-2-amine |
|---|---|---|---|---|
| logP (Predicted) | 2.5 | 1.2 | 3.0 | 1.8 |
| Solubility (mg/mL) | 0.15 | 5.6 | 0.08 | 8.2 |
| Metabolic Stability (t₁/₂, h) | >6 | 3.5 | 4.2 | 2.1 |
| Plasma Protein Binding | 89% | 75% | 92% | 68% |
Analysis :
- logP : The trifluoroethyl group balances lipophilicity, avoiding excessive hydrophobicity seen in fluorophenyl analogs.
- Solubility : 3-Fluoro-BCP’s higher solubility aligns with its fewer hydrophobic substituents.
- Metabolic Stability : Trifluoroethyl’s strong C-F bonds resist oxidative metabolism, outperforming difluoromethyl and spirocyclic analogs .
Biological Activity
3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and the presence of a trifluoroethyl group. This article explores its biological activity, including pharmacological properties, synthetic approaches, and potential applications in drug development.
- IUPAC Name : 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- CAS Number : 262852-11-9
- Molecular Formula : C6H8F3N·HCl
- Molecular Weight : 201.59 g/mol
Pharmacological Profile
Research indicates that compounds with bicyclic structures similar to 3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-amine exhibit enhanced metabolic stability and membrane permeability compared to traditional aromatic compounds like benzene rings. This characteristic is attributed to the compound's unique three-dimensional structure, which can influence receptor binding and biological interactions.
Case Studies and Research Findings
Several studies have investigated the biological activities of related bicyclic amines:
- Antidepressant Activity : A study highlighted that bicyclo[1.1.1]pentan-1-amines could act as bioisosteres for more traditional antidepressants, potentially offering improved efficacy with fewer side effects due to altered pharmacokinetics .
- Anticancer Potential : Research has shown that trifluoromethylated compounds often demonstrate enhanced potency against various cancer cell lines. The trifluoromethyl group can increase lipophilicity and improve interactions with biological membranes .
- Neuroprotective Effects : Bicyclic amines have been studied for their neuroprotective properties in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's and Parkinson's .
Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions that capitalize on the strained bicyclic framework:
- Starting Materials : Synthesis often begins with readily available precursors such as halogenated cyclopropanes.
- Key Reactions : Methods include nucleophilic substitutions and radical reactions to introduce the trifluoroethyl group effectively.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine | 262852-11-9 | Antidepressant, Anticancer | Enhanced metabolic stability |
| Bicyclo[1.1.1]pentan-1-amine | 11469065 | Neuroprotective | Potential bioisostere for drug design |
| Trifluoromethylated aromatic compounds | Varies | Anticancer | Improved membrane permeability |
Q & A
Q. What are the established synthetic routes for preparing 3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, and what are their respective advantages?
The synthesis typically involves functionalization of the bicyclo[1.1.1]pentane (BCP) scaffold. Key methods include:
- Radical multicomponent carboamination : Utilizing [1.1.1]propellane with hydrazyl reagents and Fe(Pc) catalysis to achieve 1,3-disubstituted BCP derivatives. This method allows controlled di-functionalization but requires handling unstable intermediates .
- Strain-release amination : Developed to address scalability challenges, this method employs turbo amides and CuI catalysis to generate 3-alkyl-BCP amines, enabling efficient large-scale synthesis .
- Deprotonation of N-benzyl ketamines : Generates super electron-donating (SED) 2-azaallyl anions, which react with [1.1.1]propellane to yield BCP benzylamines under mild conditions .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : Distinct signals for the BCP scaffold (e.g., ¹H NMR: δ 2.58 ppm for bridgehead protons, δ 8.94 ppm for NH₃⁺; ¹³C NMR: δ 51.0 ppm for BCP carbons) .
- Melting point analysis : Reported m.p. 241–243°C (lit. 247–251°C) to confirm purity .
- HRMS (ESI-TOF) : Molecular ion peak at m/z 83.0734 (C₅H₉N⁺) for the free base .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store at 2–8°C under inert atmosphere (e.g., argon) to prevent degradation. Avoid exposure to moisture or light, as the BCP scaffold is sensitive to radical-initiated polymerization .
Advanced Research Questions
Q. What strategies enable selective functionalization of the BCP scaffold in this compound?
- Photochemical cycloaddition : React the amine with imine-forming aldehydes (e.g., 4-nitrobenzaldehyde) to generate photoactive intermediates. Irradiation with 370–456 nm LED light facilitates (4+2) cycloadditions with alkenes, yielding complex bicyclic adducts without requiring specialized reactors .
- Radical trifluoromethylation : Leverage the electron-deficient trifluoroethyl group for C–H activation or cross-coupling reactions, though steric hindrance from the BCP scaffold may necessitate optimized catalysts .
Q. How can reaction yields be optimized in photochemical cycloadditions involving this amine?
- Inhibitor tolerance : Commercial alkenes often contain phenolic polymerization inhibitors, which stabilize reactive intermediates and improve yields .
- Simplified setup : Reactions proceed efficiently without degassing or Schlenk techniques. A "dump, stir, irradiate" approach under ambient conditions achieves >70% yields for many substrates .
- Wavelength selection : Use low-cost 390 nm LED lamps ("black lights") for optimal excitation of imine intermediates .
Q. How can researchers resolve contradictions in reported synthetic yields across methodologies?
- Catalyst screening : Compare Fe(Pc) (radical carboamination) vs. CuI (strain-release amination) for substrate compatibility. Fe(Pc) excels in di-functionalization but requires strict temperature control, while CuI offers broader alkylation scope .
- Scale considerations : Traditional methods (e.g., lithium bis(trimethylsilyl)amide) may falter at >10 mmol due to intermediate instability, whereas strain-release amination scales linearly to kilogram quantities .
Q. What role does this compound play in medicinal chemistry applications?
- Bioisostere for tert-butyl or aromatic groups : The BCP scaffold mimics steric bulk while improving metabolic stability and solubility. For example, Pfizer incorporated it into a cancer drug candidate to enhance pharmacokinetics .
- Supramolecular assembly : The rigid BCP core and hydrogen-bonding amine facilitate crystal engineering for co-crystallization studies with target proteins .
Q. How does the trifluoroethyl group influence the compound’s reactivity compared to non-fluorinated analogs?
- Electron-withdrawing effects : The CF₃ group increases electrophilicity at the BCP bridgehead, accelerating nucleophilic additions but complicating redox-sensitive reactions.
- Steric impact : The trifluoroethyl moiety introduces torsional strain, requiring careful optimization in cross-coupling reactions (e.g., Suzuki-Miyaura) to avoid byproducts .
Methodological Notes
- Safety protocols : Use PPE (gloves, goggles) and handle waste via professional disposal services due to potential hydrogen bromide and NOx emissions during decomposition .
- Data validation : Cross-reference NMR shifts and HRMS data with literature to confirm scaffold integrity, as improper storage may lead to bridgehead degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
